molecular formula C10H13ClO B165052 4-tert-Butyl-2-chlorophenol CAS No. 98-28-2

4-tert-Butyl-2-chlorophenol

Cat. No.: B165052
CAS No.: 98-28-2
M. Wt: 184.66 g/mol
InChI Key: PRLINSMUYJWPBL-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-chlorophenol is an organic compound with the molecular formula C₁₀H₁₃ClO. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a tert-butyl group, and the hydrogen atom at the ortho position is replaced by a chlorine atom. This compound is known for its use in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-tert-Butyl-2-chlorophenol involves the chlorination of 4-tert-butylphenol. The reaction typically uses sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a solvent such as dichloromethane (CH₂Cl₂). The reaction is carried out at low temperatures, around 0°C, and then allowed to proceed at room temperature overnight. The product is then extracted and purified using column chromatography .

Reaction Example: [ \text{4-tert-Butylphenol} + \text{SO}_2\text{Cl}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-chlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 4-tert-butyl-2-hydroxyphenol.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Substitution: 4-tert-Butyl-2-hydroxyphenol.

    Oxidation: 4-tert-Butyl-2-chloroquinone.

    Reduction: 4-tert-Butyl-2-chlorocyclohexanol.

Scientific Research Applications

4-tert-Butyl-2-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-chlorophenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-2-chlorophenol is unique due to the combination of its tert-butyl and chlorine substituents, which provide a balance of steric hindrance and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

4-tert-butyl-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLINSMUYJWPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059164
Record name Phenol, 2-chloro-4-(1,1-dimethylethyl)-
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Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-28-2
Record name 4-tert-Butyl-2-chlorophenol
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Record name 4-tert-Butyl-2-chlorophenol
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Record name 4-tert-Butyl-2-chlorophenol
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Record name Phenol, 2-chloro-4-(1,1-dimethylethyl)-
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Record name Phenol, 2-chloro-4-(1,1-dimethylethyl)-
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Record name 4-tert-butyl-2-chlorophenol
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Record name 4-TERT-BUTYL-2-CHLOROPHENOL
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Synthesis routes and methods I

Procedure details

To a solution of 4-tert-butyl-phenol (40.0 g, 0.27 mol) and SO2Cl2 (37.5 g, 0.28 mol) in CH2Cl2 was added MeOH (9.0 g, 0.28 mol) at 0° C. After addition was complete, the mixture was stirred overnight at room temperature and then water (200 mL) was added. The resulting solution was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The residue was purified by column chromatography (Pet. Ether/EtOAc, 50:1) to give 4-tert-butyl-2-chloro-phenol (47.0 g, 95%).
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-tert-Butyl-phenol (2.64 g, 17.5 mmol) was dissolved in 1M solution of SO2Cl2 in DCM (17.5 mL, 17.5 mmol) and MeOH (0.71 mL, 17.5 mmol) was added. The reaction was stirred at rt and monitored for progression. Additional 1M SO2Cl2/DCM (10 mL) and MeOH (0.36 mL) were added. The reaction mixture was concentrated in vacuo to yield the target compound. Calculated mass=186. Observed mass=187
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.71 mL
Type
solvent
Reaction Step One
[Compound]
Name
SO2Cl2 DCM
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.36 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
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Reaction Step One
Quantity
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-tert-butyl-2-chlorophenol relevant to pesticide exposure?

A1: this compound serves as a specific biomarker for exposure to certain organophosphate pesticides (OPPs). [] While traditional OPP biomonitoring relies on measuring dialkyl phosphates in urine, this method lacks specificity for individual OPP agents. This compound, being a phenolic metabolite of specific OPPs like crufomate, provides a more targeted approach to assess exposure. []

Q2: Can you describe the metabolism of crufomate in relation to this compound?

A2: Research using rat intestinal models demonstrates that crufomate undergoes metabolic breakdown, leading to the formation of this compound as a metabolite. [, ] This biotransformation process involves enzymatic reactions within the intestine, highlighting the role of metabolism in generating specific biomarkers.

Q3: What analytical techniques are used to detect and quantify this compound in biological samples?

A3: A multicomponent analytical procedure utilizing Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) has been developed to simultaneously quantify various phenolic metabolites, including this compound, in human urine samples. [] This method offers high sensitivity and specificity for biomonitoring purposes.

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